3-Trimethylsilyl-2-oxazolidinone

Penicillin Synthesis Cephalosporin Synthesis Silylation

Traditional silylating reagents (TMSCl, HMDS) release acidic or basic byproducts that cause epimerization and degrade heat-sensitive substrates. 3-Trimethylsilyl-2-oxazolidinone (TMSO) overcomes these limitations through a neutral silylation mechanism, generating only 2-oxazolidinone as a benign byproduct. - Prevents epimerization in β-lactam antibiotic synthesis (6-APA, 7-ACA), maximizing active stereoisomer yield. - Enables silylation at ≤40°C, preserving thermally labile intermediates. - Achieves 93.1% capacity retention after 1400 cycles as a sodium metal battery electrolyte additive. - Supplied as ≥98% pure liquid; packaged under inert gas for moisture protection.

Molecular Formula C6H13NO2Si
Molecular Weight 159.26 g/mol
CAS No. 43112-38-5
Cat. No. B1345607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trimethylsilyl-2-oxazolidinone
CAS43112-38-5
Molecular FormulaC6H13NO2Si
Molecular Weight159.26 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1CCOC1=O
InChIInChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3
InChIKeyAUKCYOUETBBMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Trimethylsilyl-2-oxazolidinone (TMSO): Identity & Sourcing


3-Trimethylsilyl-2-oxazolidinone (TMSO) is a silicon-containing heterocyclic compound (C₆H₁₃NO₂Si, MW 159.26 g/mol) that functions primarily as a neutral silylating agent . It is a colorless to light brown liquid with a density of 1.046 g/mL at 20 °C and a boiling point of 87–89 °C at 0.8 mmHg . The compound is moisture-sensitive, hydrolyzing in water, and must be stored under an inert atmosphere at low temperatures (typically ≤ -20 °C) . Commercially, it is available with a typical assay of ≥97.0% (GC) .

TMSO: Why Generic Silylating Agent Substitution Fails


While the term 'silylating agent' broadly encompasses numerous reagents such as trimethylsilyl chloride (TMSCl), hexamethyldisilazane (HMDS), or N-trimethylsilyldiethylamine, generic substitution is often unsuccessful due to critical differences in reaction conditions, substrate compatibility, and side reactions. TMSO uniquely enables silylation under neutral, low-temperature conditions without generating acidic byproducts or amines, which prevents unwanted epimerization in sensitive molecules like β-lactam antibiotics [1]. Substituting TMSO with TMSCl, for instance, introduces hydrogen chloride that can degrade acid-labile substrates and necessitates the addition of a base to scavenge the acid, potentially complicating work-up and reducing purity [2]. The quantitative evidence below demonstrates exactly where TMSO provides measurable, performance-based differentiation relative to these common alternatives.

TMSO: Performance Evidence


Mild Silylation of β-Lactam Cores

In the silylation of 6-aminopenicillanic acid (6-APA), 3-trimethylsilyl-2-oxazolidinone (TMSO) enables complete silylation at moderate temperatures between room temperature and 40°C [1]. In contrast, the prior art silylating agents hexamethyldisilazan and N-trimethylsilyldiethylamine require treatment temperatures up to 150°C to achieve comparable conversion [1]. This 110°C differential in required reaction temperature is directly attributable to the unique mechanism of TMSO, which releases the neutral 2-oxazolidinone byproduct rather than basic amines that require elevated temperatures for removal from the reaction equilibrium.

Penicillin Synthesis Cephalosporin Synthesis Silylation Pharmaceutical Intermediates

Epimerization Prevention During Silylation

Under the mild conditions enabled by TMSO (room temperature to 40°C), no epimerization of penicillins or cephalosporins is observed during the silylation and subsequent acylation steps [1]. This contrasts sharply with N,N-bis(trimethylsilyl)acetamide (BSA), a common alternative silylating agent, which has been shown to cause epimerization and secondary decomposition reactions that lead to a low yield of biologically active product [1]. Epimerization of β-lactam antibiotics produces stereoisomers that are biologically inactive, reducing the therapeutic value and overall process yield.

Epimerization Antibiotic Synthesis Silyl Protection Penicillin

TMSO Synthesis Yield and Purity

The synthesis of 3-trimethylsilyl-2-oxazolidinone (TMSO) from 2-oxazolidinone and trimethylchlorosilane in the presence of triethylamine proceeds with a yield of 93.7% after purification [1]. This high synthetic yield correlates directly with the commercial availability of TMSO at ≥97.0% assay purity . In contrast, the related analog 3-triethylsilyl-2-oxazolidinone is synthesized with a different protocol and is less commonly available as a high-purity commercial reagent.

Silylation Reagent Synthesis Purity Yield

Enhanced Capacity Retention in Sodium Metal Batteries

In sodium metal batteries (SMBs) using a fluoroethylene carbonate (FEC)-containing electrolyte, the addition of 3-Trimethylsilyl-2-oxazolidinone (TMSO) as a multifunctional additive enables a Na||Na₃V₂(PO₄)₃ (NVP) metal battery to achieve a capacity retention of 93.1% after 1400 cycles at room temperature, and a higher retention of 96.6% after 270 cycles at 55°C [1]. In the absence of TMSO, the FEC-containing electrolyte suffers from PF₅-induced ring-opening polymerization and severe electrode-electrolyte interface reactions, which significantly curtail cycle life. While direct quantitative comparison data to other electrolyte additives in the same study is not provided, this performance benchmark can be compared cross-study against similar SMB systems using alternative additives such as vinylene carbonate (VC) or succinonitrile (SN), where capacity retention values typically fall below 90% after 500-1000 cycles.

Sodium Metal Battery Electrolyte Additive Fluoroethylene Carbonate (FEC) Cycling Stability

TMSO: Recommended Application Scenarios


Large-Scale β-Lactam Antibiotic Synthesis

Procurement of TMSO is most justified in industrial settings manufacturing semi-synthetic penicillins (e.g., amoxicillin, ampicillin) and cephalosporins. The evidence demonstrates that TMSO uniquely enables silylation of 6-APA and 7-ACA cores at ≤40°C, preventing thermal degradation [1]. Furthermore, it avoids epimerization side-reactions that plague alternative reagents like BSA, ensuring a higher yield of the biologically active stereoisomer [1].

Silylation of Acid-Sensitive & Heat-Labile Substrates

When a synthetic route involves protecting group installation on substrates that are prone to decomposition under acidic or high-temperature conditions, TMSO should be specified. Its neutral silylation mechanism generates 2-oxazolidinone as the sole byproduct, avoiding the acidic HCl generated by TMSCl or the basic amines generated by HMDS [1]. This mild reaction profile minimizes work-up complexity and improves crude purity, which is critical for multi-step total synthesis or medicinal chemistry campaigns.

Advanced Electrolyte Formulation for Sodium Metal Batteries

For research groups and pilot facilities developing next-generation sodium metal batteries, TMSO is a high-value electrolyte additive. The quantitative data show that incorporating TMSO into FEC-containing carbonate electrolytes extends cycle life dramatically, achieving 93.1% capacity retention after 1400 cycles at room temperature [2]. This performance significantly surpasses the baseline FEC-only electrolyte and offers a competitive edge over many conventional additives, supporting the development of long-life, high-energy-density SMBs for grid storage and electric mobility.

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